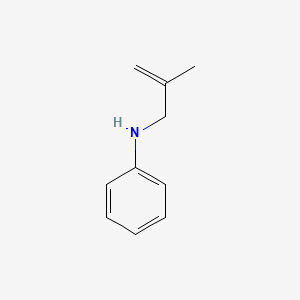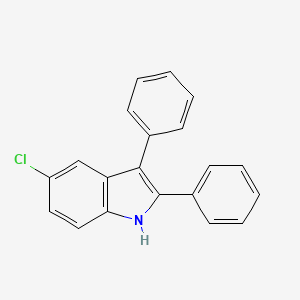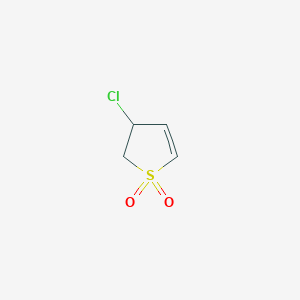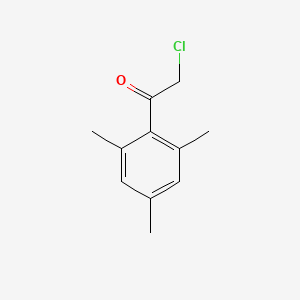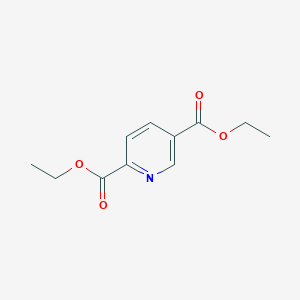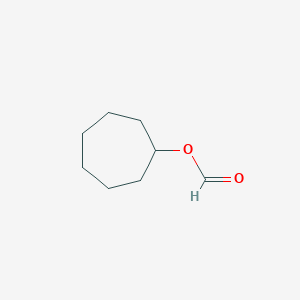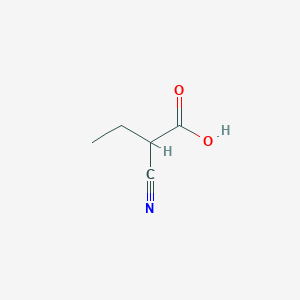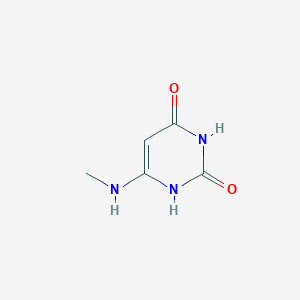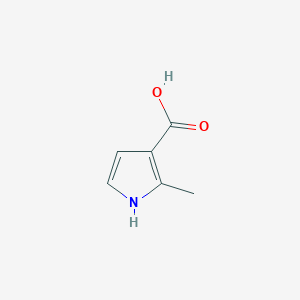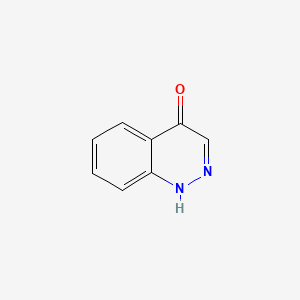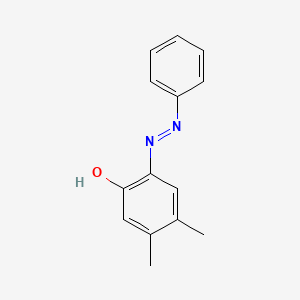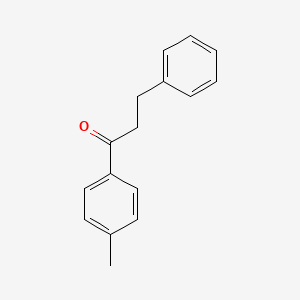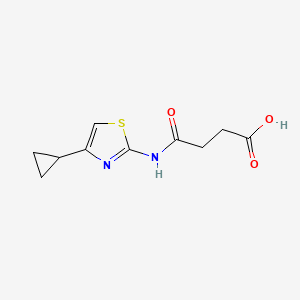
n-(4-Cyclopropyl-thiazol-2-yl)succinamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Cyclopropyl-thiazol-2-yl)succinamic acid (NCTSA) is an organic compound with a wide range of applications in scientific research. It is a derivative of succinamic acid, a naturally occurring compound found in plants, and is known for its unique chemical properties and versatility. NCTSA is a colorless, crystalline solid with a molecular weight of 190.2 g/mol. It is soluble in water and organic solvents, and has been used in various fields, such as organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Thiazole Derivatives in Pharmacology
Thiazole and its derivatives, including compounds similar to n-(4-Cyclopropyl-thiazol-2-yl)succinamic acid, have been extensively studied for their potential in various pharmacological applications. The focus has largely been on exploring their antioxidant, anti-inflammatory, and antimicrobial properties, among others. For instance, research has shown that certain benzofused thiazole derivatives exhibit significant in vitro antioxidant and anti-inflammatory activities. These compounds have been synthesized and evaluated for their potential as alternative agents to standard treatments, demonstrating promising results in early trials (Raut et al., 2020).
Thiazole Compounds as Anticancer Agents
Another critical area of research is the development of thiazole compounds as anticancer agents. The structural diversity of thiazole derivatives allows for the design of molecules with specific anticancer activity. Studies have highlighted various thiazole-based compounds for their potential to inhibit cancer cell growth, with several molecular modeling studies suggesting modifications to enhance anticancer activity. This approach indicates that thiazole derivatives could serve as valuable leads in cancer treatment research, providing a basis for the development of new therapeutic agents (Jain et al., 2017).
Antibacterial Activity of Thiazole Derivatives
The antibacterial properties of thiazole derivatives have also been a significant focus. Various synthesized thiazole compounds have demonstrated significant activity against a range of bacteria and pathogens, underscoring the potential of thiazole derivatives in developing new antibacterial agents. This area of research is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new compounds with effective mechanisms of action against bacterial infections (Mohanty et al., 2021).
Propriétés
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8(3-4-9(14)15)12-10-11-7(5-16-10)6-1-2-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHZHJHSHBGPSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Cyclopropylthiazol-2-yl)amino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

